molecular formula C19H22N2O3S B6921142 N-[2-methyl-5-(7-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methanesulfonamide

N-[2-methyl-5-(7-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methanesulfonamide

Cat. No.: B6921142
M. Wt: 358.5 g/mol
InChI Key: HWQIUXOQXMUDJL-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(7-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methanesulfonamide is a complex organic compound with a unique structure that includes a quinoline moiety and a methanesulfonamide group

Properties

IUPAC Name

N-[2-methyl-5-(7-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13-6-8-15-5-4-10-21(18(15)11-13)19(22)16-9-7-14(2)17(12-16)20-25(3,23)24/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQIUXOQXMUDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCN2C(=O)C3=CC(=C(C=C3)C)NS(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(7-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Groups: Methylation of the quinoline core can be achieved using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Methanesulfonamide Group: The final step involves the reaction of the methylated quinoline derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(7-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Methanesulfonyl chloride with triethylamine.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-methyl-5-(7-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which N-[2-methyl-5-(7-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methanesulfonamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The quinoline moiety is known to intercalate with DNA, which can disrupt cellular processes and lead to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-5-(7-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methanesulfonamide: can be compared with other quinoline derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of a quinoline core with a methanesulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

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